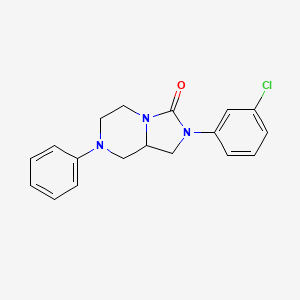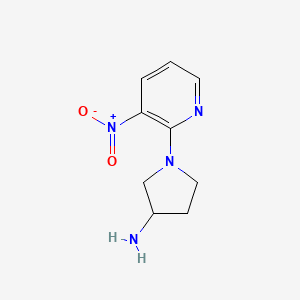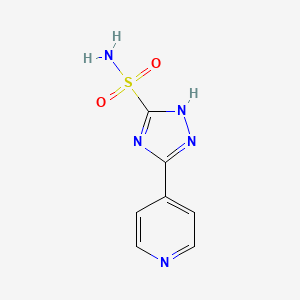
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-3-sulfonamide, also known by its chemical formula C₂H₄N₄O₂S, is a heterocyclic compound. It features a triazole ring (a five-membered ring containing three nitrogen atoms) with a sulfonamide group attached. The compound’s systematic name is 1H-1,2,4-triazole-3-sulfonamide .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for preparing 1H-1,2,4-triazole-3-sulfonamide. One common method involves the reaction of 4-aminopyridine with sulfuryl chloride (SO₂Cl₂) in the presence of a base. The reaction proceeds as follows:
4-aminopyridine+SO2Cl2→1H-1,2,4-triazole-3-sulfonamide
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details regarding specific industrial methods are proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole-3-sulfonamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can yield derivatives with reduced functional groups.
Substitution: Substitution reactions can occur at the triazole ring or the sulfonamide group.
Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing agents are often employed.
Major Products: The specific products depend on the reaction conditions and substituents present.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-3-sulfonamide finds applications in various scientific fields:
Chemistry: It serves as a building block for designing other compounds due to its unique structure.
Biology: Researchers explore its potential as enzyme inhibitors or ligands for biological targets.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial and antifungal activities.
Industry: It may have applications in materials science or catalysis.
Mécanisme D'action
The exact mechanism by which 1H-1,2,4-triazole-3-sulfonamide exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
While 1H-1,2,4-triazole-3-sulfonamide is unique due to its triazole-sulfonamide combination, similar compounds include other triazoles, sulfonamides, and heterocyclic derivatives.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Propriétés
Numéro CAS |
4922-97-8 |
|---|---|
Formule moléculaire |
C7H7N5O2S |
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
3-pyridin-4-yl-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C7H7N5O2S/c8-15(13,14)7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,13,14)(H,10,11,12) |
Clé InChI |
BROAXIWYJUEMSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NNC(=N2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


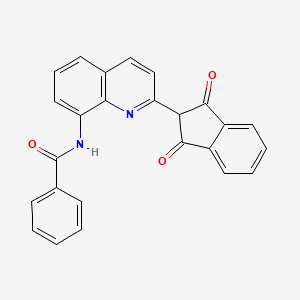
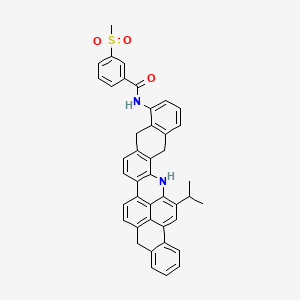
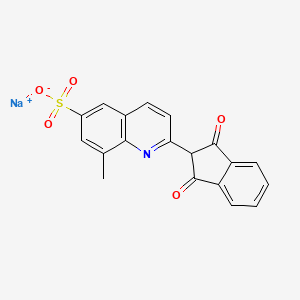
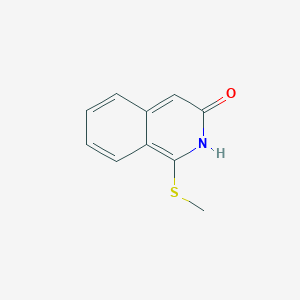
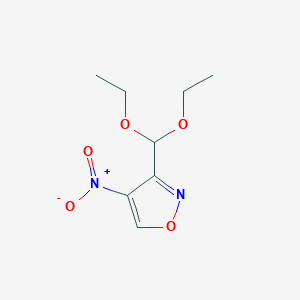
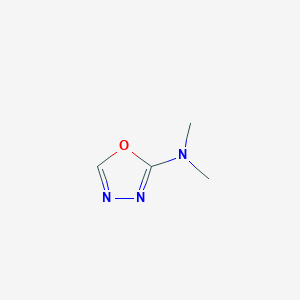
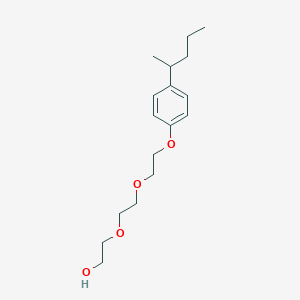
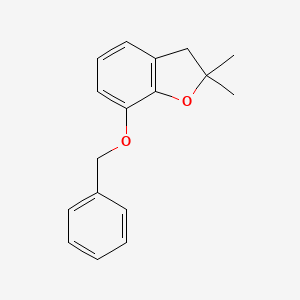
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)

